BenchChemオンラインストアへようこそ!

3-Methyl-4-phenylpiperidine

Analgesic Development Potency Benchmarking Scaffold Optimization

3-Methyl-4-phenylpiperidine (CAS 57420-07-2) is a 4-phenylpiperidine derivative featuring a critical 3-methyl substituent. This compound class is foundational to numerous opioid pharmacophores, including fentanyl analogs and meperidine.

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 57420-07-2
Cat. No. B2703569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenylpiperidine
CAS57420-07-2
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESCC1CNCCC1C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
InChIKeyHFEXFNQMPMZRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-phenylpiperidine (CAS 57420-07-2): A Differentiated Scaffold for Opioid Pharmacology and Analgesic Development


3-Methyl-4-phenylpiperidine (CAS 57420-07-2) is a 4-phenylpiperidine derivative featuring a critical 3-methyl substituent. This compound class is foundational to numerous opioid pharmacophores, including fentanyl analogs and meperidine. The 3-methyl group is decisive in switching the pharmacological profile from agonist to antagonist, enabling the discovery of pure narcotic antagonists [1]. The unsubstituted parent scaffold (this compound) itself exhibits a binding profile distinct from classical opiates, demonstrating a conformation similar to morphine but with a preferential interaction profile for the κ opioid receptor, suggesting its value as a radioligand and a starting point for selective analoging .

3-Methyl-4-phenylpiperidine Sourcing: Why Generic 4-Phenylpiperidine Substitution Introduces Unacceptable Potency and Selectivity Risks


Simple in-class substitution (e.g., using unsubstituted 4-phenylpiperidine) is not scientifically defensible. Structure-activity relationship (SAR) evidence demonstrates that the addition of the 3-methyl group fundamentally alters the compound's pharmacology, converting the scaffold from an opioid agonist to a pure antagonist with binding affinity differences at the receptor level [1]. Furthermore, subtle structural modifications drastically change functional activity; a 3-methyl-4-phenylpiperidine derivative (Compound II) exhibits 7-fold greater analgesic potency than morphine and 14-fold greater than pethidine, a standard 4-phenylpiperidine analgesic lacking the 3-methyl substitution [2]. Substituting the scaffold without the 3-methyl group eliminates this crucial potency enhancement and the associated receptor interaction profile, rendering comparative SAR or medicinal chemistry optimization invalid.

Quantitative Differential Evidence for Procuring 3-Methyl-4-phenylpiperidine (CAS 57420-07-2)


Scaffold Superiority: Analgesic Potency Enhancement vs. Pethidine and Morphine

A comparative pharmacological study of 4-phenylpiperidine derivatives in rodent pain models directly demonstrates the potency advantage conferred by the 3-methyl substitution. While the classic analgesic pethidine (meperidine) lacks this substitution, a 3-methyl-4-phenylpiperidine-derived compound exhibited vastly superior analgesic activity. This provides a benchmark for the scaffold's potential [1].

Analgesic Development Potency Benchmarking Scaffold Optimization

Pharmacological Purity: The 3-Methyl Substituent as the Primary Structural Determinant for Pure Narcotic Antagonism

The most significant structural determinant for converting the 4-phenylpiperidine series from mixed agonist-antagonists to pure, potent antagonists on par with naloxone is the 3-methyl substituent. In a landmark study of 1,3,4-trialkyl-4-phenylpiperidines, the presence of this group was the key factor enabling the discovery of the first new class of pure narcotic antagonists since naloxone [1]. Without it, N-allyl derivatives of the series do not produce narcotic antagonists, unlike in other opioid classes [2].

Opioid Antagonism Functional Selectivity Structure-Activity Relationship

Subtype Binding Preference: Conformational Bias for Kappa Opioid Receptor Interaction vs. Morphine

The unsubstituted 3-methyl-4-phenylpiperidine parent compound shows a distinct pharmacodynamic profile compared to morphine. It exhibits a conformation similar to morphine's but displays a differential affinity profile, with higher selectivity for the κ opioid receptor and reduced affinity for μ and δ receptors. This property makes it a suitable radioligand for κ receptor studies, unlike non-selective opioid scaffolds .

Kappa Opioid Receptor Ligand Binding Selectivity Radioligand Development

Extreme Mu-Selectivity Achievable with the 3-Methyl-4-phenylpiperidine Scaffold: A 27,000-Fold Window

While the parent scaffold offers kappa selectivity, its derivatives demonstrate the tunable selectivity this core enables. An analog of (+)-cis-3-methylfentanyl, RTI-4614-4, which is built on the 3-methyl-4-phenylpiperidine core, achieved a 27,000-fold binding selectivity for the mu versus the delta opioid receptor, a property not present in two other fentanyl analogs tested in the same study [1]. This highlights the unique ability of this core to achieve extreme subtype selectivity based on rational chemical modification.

Mu Opioid Receptor Functional Selectivity Fentanyl Analog

Stereochemical Specificity in Functional Activity for 3-Methyl-4-phenylpiperidine Derivatives

The biological activity of the 3-methyl-4-phenylpiperidine core is highly stereospecific. Catalytic reduction of the corresponding tetrahydropyridine yields the cis isomer. This cis-3-methyl-4-phenylpiperidine scaffold is essential for activities, as reported hot-plate analgesic activities in mice are specifically attributed to 1-methyl- and 1-phenethyl-cis-3-methyl-4-phenylpiperidine [1]. The trans isomer would lack this property, highlighting the importance of sourcing stereochemically defined or racemic product for specific SAR pathways.

Stereochemistry Enantioselectivity Analgesic Activity

Differentiated Research and Procurement Applications for 3-Methyl-4-phenylpiperidine (CAS 57420-07-2)


Development of Next-Generation Selective Opioid Analgesics

For R&D teams aiming to improve upon the potency of pethidine or morphine. The evidence demonstrates that the 3-methyl-4-phenylpiperidine core enables the synthesis of derivatives with >10-fold potency enhancement over pethidine [1]. This scaffold is the optimal starting point for creating new chemical entities targeting the μ and κ opioid receptors, leveraging the core's inherent ability to be tuned for extreme selectivity, as seen with the 27,000-fold mu/delta window [2].

Discovery of Pure Opioid Antagonists for Addiction and CNS Research

For laboratories developing opioid antagonists free of agonist activity. The 3-methyl substituent is the key structural element that converts the 4-phenylpiperidine series into pure antagonists with naloxone-like potency [1]. This compound is the indispensable starting material for synthesizing and screening libraries aimed at treating opioid addiction or reversing respiratory depression without the risk of residual agonism.

Kappa-Selective Pharmacological Tool Compounds and Radioligands

For academic core facilities or pharmaceutical teams investigating kappa opioid receptor-mediated effects on mood, pain, or neuroprotection. The parent compound itself (3-methyl-4-phenylpiperidine) is a validated high-affinity κ receptor ligand with reduced μ/δ affinity compared to morphine, making it suitable for use as a radioligand or for developing κ-biased agonists, a profile not shared by classic morphinan opioids [1].

Stereochemistry-Driven Structure-Activity Relationship (SAR) Studies

For medicinal chemistry groups focused on the influence of ring geometry on CNS penetration and target engagement. The analgesic activity of this scaffold is specific to the cis configuration of the 3-methyl and 4-phenyl groups [1]. Procuring defined stereochemistry is critical for accurate SAR, and this compound serves as the baseline for comparing cis- and trans- isomer series to map receptor pharmacodynamics and pharmacokinetics.

Quote Request

Request a Quote for 3-Methyl-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.